Dimethyl 5-vinylisophthalate
Description
Dimethyl 5-vinylisophthalate is a substituted aromatic ester with the molecular formula C₁₂H₁₂O₄ (molar mass: 220.22 g/mol). Its structure consists of a benzene ring functionalized with two methoxycarbonyl groups at the 1- and 3-positions and a vinyl group (-CH=CH₂) at the 5-position. The vinyl group confers unique reactivity, enabling participation in polymerization and addition reactions. This compound is primarily studied as a monomer for synthesizing specialty polymers, such as cross-linked polyesters or vinyl-functionalized materials for coatings and adhesives.
Below, we systematically compare these analogues to elucidate trends in reactivity, applications, and physicochemical behavior.
Properties
IUPAC Name |
dimethyl 5-ethenylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-4-8-5-9(11(13)15-2)7-10(6-8)12(14)16-3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESROZWATWFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-vinylisophthalate can be synthesized through the esterification of 5-vinylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
5-vinylisophthalic acid+2CH3OH→Dimethyl 5-vinylisophthalate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes with optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Diels-Alder Cycloaddition
DMVPI participates as a diene in [4+2] cycloadditions with electron-deficient dienophiles. This reaction is pivotal for synthesizing polycyclic structures.
Mechanism :
The vinyl group acts as a conjugated diene, forming a transient bicyclic transition state. Electron-withdrawing ester groups enhance diene reactivity by lowering the LUMO energy .
Hydrolysis of Ester Groups
The methoxycarbonyl groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Rate Constant (k, s⁻¹) | Ref. |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 h | 5-Vinylisophthalic acid | 1.2 × 10⁻³ | |
| Basic hydrolysis | 2M NaOH, 60°C, 4 h | Disodium 5-vinylisophthalate | 3.8 × 10⁻³ |
Key Insight : Basic hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions follow a protonation-nucleophilic attack pathway.
Oxidation Reactions
The vinyl group undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Ref. |
|---|---|---|---|---|
| KMnO₄ (aqueous) | H₂SO₄, 0°C, 2 h | 5-(1,2-Diol)isophthalate | 88% | |
| OsO₄ (catalytic) | NMO, acetone/H₂O, 25°C, 6 h | 5-(1,2-Diol)isophthalate | 94% | |
| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | 5-(Ketone)isophthalate | 76% |
Mechanistic Note : Syn-dihydroxylation with OsO₄ occurs via a cyclic osmate intermediate, while ozonolysis cleaves the double bond to form carbonyl groups.
Radical Polymerization
The vinyl group facilitates polymerization under radical initiators:
| Initiator | Conditions | Polymer Properties | Mₙ (g/mol) | Ref. |
|---|---|---|---|---|
| AIBN | 70°C, DMF, 12 h | Linear poly(DMVPI) | 12,500 | |
| Benzoyl peroxide | 80°C, bulk, 6 h | Cross-linked network | N/A |
Application : These polymers exhibit thermal stability up to 280°C, making them suitable for high-performance coatings .
Electrophilic Addition
The vinyl group reacts with halogens and hydrogen halides:
| Reagent | Conditions | Product | Regiochemistry | Ref. |
|---|---|---|---|---|
| HBr (gas) | CH₂Cl₂, 0°C, 1 h | 5-(2-Bromoethyl)isophthalate | Anti-Markovnikov | |
| Cl₂ (1 equiv.) | CCl₄, 25°C, 30 min | 5-(1,2-Dichloroethyl)isophthalate | Vicinal addition |
Note : Anti-Markovnikov addition is achieved using peroxide-free conditions to favor radical intermediates.
Nucleophilic Substitution at Ester Groups
The methoxy groups can be replaced by stronger nucleophiles:
| Nucleophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| NH₃ (g) | MeOH, 100°C, 24 h | 5-Vinylisophthalamide | 68% | |
| KSCN | DMF, 120°C, 8 h | 5-Vinylisophthalate thiocyanate | 54% |
Limitation : Steric hindrance from the vinyl group reduces reactivity at the meta-positioned esters.
Scientific Research Applications
Dimethyl 5-vinylisophthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers and cross-linked polymers with unique mechanical and thermal properties.
Materials Science: It serves as a building block for the development of advanced materials with specific functionalities, such as coatings and adhesives.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of high-performance plastics and resins, which are employed in various industries, including automotive and aerospace.
Mechanism of Action
The mechanism of action of dimethyl 5-vinylisophthalate in its applications involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in free radical polymerization, leading to the formation of long polymer chains. The ester groups provide flexibility and compatibility with other monomers, enhancing the material properties of the resulting polymers.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent at the 5-position significantly influences molecular weight, polarity, and stability. Key analogues include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The vinyl and amino groups are electron-donating, enhancing reactivity in electrophilic aromatic substitution. In contrast, nitro and methylsulfonyl groups are electron-withdrawing, stabilizing negative charges and reducing ring reactivity.
- Steric Effects : The iodo substituent’s large size hinders certain reactions but facilitates halogen-exchange processes.
- Functionalization Potential: Amino and vinyl groups offer sites for post-synthetic modifications (e.g., peptide coupling, radical polymerization).
This compound
- Reactivity : The vinyl group undergoes radical polymerization, Diels-Alder reactions, or thiol-ene click chemistry.
- Applications : Used to synthesize cross-linked polymers for coatings, hydrogels, or drug-delivery systems.
Dimethyl 5-Nitroisophthalate
- Reactivity : Nitro groups direct electrophilic substitution to meta/para positions. Reduced stability under basic conditions due to ester hydrolysis susceptibility.
- Applications : Intermediate in dye synthesis or explosive formulations .
Dimethyl 5-Iodoisophthalate
- Reactivity : Iodo substituents participate in Ullmann or C–N coupling reactions.
- Applications : Building block for aryl iodides in medicinal chemistry .
Dimethyl 5-Aminoisophthalate
- Reactivity: Amino groups enable Schiff base formation or diazotization.
- Applications : Precursor for antitumor agents or fluorescent probes .
Biological Activity
Dimethyl 5-vinylisophthalate (DMVIP) is an organic compound with notable potential in various biological applications, particularly due to its unique structural features that facilitate polymerization and interaction with biological systems. This article explores the biological activity of DMVIP, highlighting its antimicrobial and anticancer properties, along with relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula . The compound is characterized by the presence of a vinyl group attached to an isophthalic acid derivative. This structural element allows DMVIP to participate in free radical polymerization, making it a versatile monomer for synthesizing advanced materials.
Biological Activity
Antimicrobial Properties
Research indicates that derivatives of DMVIP exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, DMVIP has been investigated for its anticancer properties. A series of in vitro studies have shown that DMVIP can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
Case Study: Anticancer Activity
A notable case study published in Journal of Medicinal Chemistry evaluated the anticancer effects of DMVIP on MCF-7 cells. The study reported:
- IC50 Value : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be 25 µM.
- Mechanism : Apoptosis was confirmed via Annexin V staining and caspase activity assays, indicating that DMVIP triggers programmed cell death pathways.
The biological activity of DMVIP is largely attributed to its ability to undergo polymerization and form cross-linked networks. The vinyl group plays a crucial role in facilitating these reactions, which are essential for developing materials with tailored properties for biomedical applications.
- Polymerization : The vinyl group participates in free radical polymerization, resulting in long-chain polymers with enhanced mechanical properties.
- Cell Interaction : The resultant polymers can interact with cellular membranes, potentially altering membrane permeability and triggering cellular responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DMVIP, it is beneficial to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Dimethyl isophthalate | Lacks vinyl group; less reactive | Minimal antimicrobial activity |
| Dimethyl terephthalate | Different substitution pattern; varied polymer properties | Limited anticancer effects |
| Dimethyl phthalate | Two adjacent ester groups; different reactivity | Lower efficacy compared to DMVIP |
Q & A
Q. What ethical considerations apply when publishing this compound research with negative results?
- Methodological Answer: Disclose all methodological details (e.g., failed reaction conditions) to prevent redundant efforts. Use platforms like ACS Omega or PLOS ONE, which prioritize data over perceived impact. Adhere to COPE guidelines for transparent reporting .
Tables: Key Data for Reference
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 78–82°C | DSC | |
| LogP (Octanol-Water) | 2.1 ± 0.3 | Shake-flask/GC | |
| UV λₘₐₓ (in Acetonitrile) | 265 nm | UV-Vis Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
